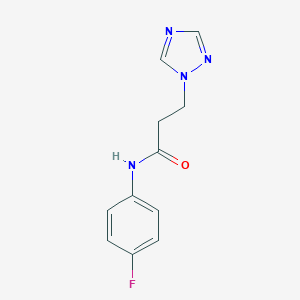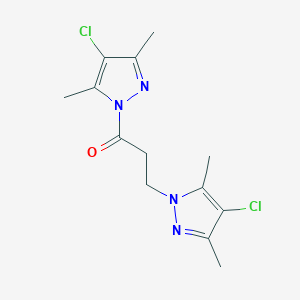
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as FPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. FPTP is a triazole-based compound that belongs to the class of azole antifungal agents.
作用機序
The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as an antifungal agent involves inhibition of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide disrupts the integrity of the fungal cell membrane, leading to cell death. As a potential cancer therapeutic agent, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide induces cell death by inhibiting the activity of Bcl-2, a protein that promotes cell survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have low toxicity in vitro and in vivo studies. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have good oral bioavailability and is rapidly absorbed after oral administration.
実験室実験の利点と制限
One of the major advantages of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its potent antifungal activity against a broad range of fungal species. It is also well-tolerated and has low toxicity, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the development of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a therapeutic agent. One area of interest is the development of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a topical antifungal agent for the treatment of skin and nail infections. Another potential direction is the use of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a combination therapy with other antifungal agents to improve efficacy and reduce the risk of resistance. Finally, further research is needed to explore the potential use of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a cancer therapeutic agent, including the development of novel drug delivery systems to improve its efficacy and reduce toxicity.
合成法
The synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which undergoes a reaction with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate compound is then reacted with ethyl acetoacetate to form 4-fluorophenylhydrazone ethyl acetoacetate. The final step involves the reaction of the hydrazone with acetic anhydride to form N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.
科学的研究の応用
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential use as an antifungal agent. It has been shown to have potent antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been investigated for its potential use in cancer therapy. Studies have shown that N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can induce cell death in cancer cells by inhibiting the activity of a protein called Bcl-2.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHPLXRSOEVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)

![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497297.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497301.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497305.png)